molecular formula C14H12N2O3 B14224893 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- CAS No. 828265-60-7

2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy-

Cat. No.: B14224893
CAS No.: 828265-60-7
M. Wt: 256.26 g/mol
InChI Key: RTEPOVPUOGMDPA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core with an imidazolylmethyl group at the 5-position and a methoxy group at the 7-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazolylmethyl Group: The imidazolylmethyl group can be introduced via a nucleophilic substitution reaction using an imidazole derivative and a suitable leaving group.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolylmethyl and methoxy groups can participate in substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is investigated for its potential biological activities, such as antioxidant, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The imidazolylmethyl group can enhance binding affinity to target proteins, while the methoxy group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- can be compared with other benzopyran derivatives, such as:

    Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant and antioxidant properties.

    7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.

    4-Methylumbelliferone: Used as a fluorescent probe in enzymatic studies.

The uniqueness of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzopyran derivatives.

Properties

CAS No.

828265-60-7

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-7-methoxychromen-2-one

InChI

InChI=1S/C14H12N2O3/c1-18-11-6-10(8-16-5-4-15-9-16)12-2-3-14(17)19-13(12)7-11/h2-7,9H,8H2,1H3

InChI Key

RTEPOVPUOGMDPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C=CC(=O)OC2=C1)CN3C=CN=C3

Origin of Product

United States

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